molecular formula C20H20ClN3O3 B277388 N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Numéro de catalogue B277388
Poids moléculaire: 385.8 g/mol
Clé InChI: HWEMKOLXADBXGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as CMX-2043, is a small molecule compound that has received significant attention in the scientific community due to its potential therapeutic applications. CMX-2043 is a member of the oxadiazole family of compounds and has been shown to possess anti-inflammatory, anti-oxidant, and anti-apoptotic properties.

Mécanisme D'action

The exact mechanism of action of CMX-2043 is not fully understood, but it is believed to act through multiple pathways. CMX-2043 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. CMX-2043 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CMX-2043 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. CMX-2043 has also been shown to reduce oxidative stress and improve mitochondrial function in models of cardiovascular disease and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CMX-2043 is its versatility in terms of its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, making it a promising candidate for a variety of diseases and conditions. However, one of the limitations of CMX-2043 is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Orientations Futures

There are a number of potential future directions for research on CMX-2043. One area of interest is its potential therapeutic applications in cancer. CMX-2043 has been shown to have anti-proliferative effects in cancer cell lines, and may have potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases. CMX-2043 has been shown to improve mitochondrial function and reduce oxidative stress in animal models of Alzheimer's and Parkinson's disease, and may have potential as a disease-modifying therapy. Finally, further research is needed to fully understand the mechanism of action of CMX-2043 and its potential therapeutic applications in a variety of diseases and conditions.

Méthodes De Synthèse

The synthesis of CMX-2043 involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chloro-4-methylphenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting intermediate is then reacted with 4-bromobutanoyl chloride in the presence of triethylamine in tetrahydrofuran to yield CMX-2043.

Applications De Recherche Scientifique

CMX-2043 has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, inflammatory bowel disease, and acute lung injury. CMX-2043 has also been shown to have anti-oxidant effects in models of cardiovascular disease and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

Nom du produit

N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Formule moléculaire

C20H20ClN3O3

Poids moléculaire

385.8 g/mol

Nom IUPAC

N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C20H20ClN3O3/c1-13-6-9-15(12-17(13)21)22-18(25)4-3-5-19-23-20(24-27-19)14-7-10-16(26-2)11-8-14/h6-12H,3-5H2,1-2H3,(H,22,25)

Clé InChI

HWEMKOLXADBXGA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.